molecular formula C6H10N2O B1594662 (1-Ethyl-1H-imidazol-2-yl)methanol CAS No. 63634-44-6

(1-Ethyl-1H-imidazol-2-yl)methanol

Cat. No. B1594662
CAS RN: 63634-44-6
M. Wt: 126.16 g/mol
InChI Key: QYEQHVNOKQUFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Ethyl-1H-imidazol-2-yl)methanol” is a chemical compound with the empirical formula C6H10N2O . It is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

  • Synthesis and Chemical Applications :

    • (1-Methyl-1H-imidazol-2-yl)methanol derivatives have been synthesized and converted into carbonyl compounds, indicating potential in organic synthesis and as a precursor for other chemicals (Ohta, Hayakawa, Nishimura & Okamoto, 1987).
    • The synthesis, structure, and properties of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) demonstrate its role in coordination chemistry and potential applications in material science (Banerjee et al., 2013).
    • The preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process shows its potential as a precursor for biomimetic chelating ligands (Gaynor, McIntyre & Creutz, 2023).
  • Biomedical Research and Drug Development :

    • The synthesis of bipyridine analogues of metomidate for conjugate formation with the 99mTc(I)-tricarbonyl complex indicates its utility in developing radiopharmaceuticals (Schweifer et al., 2010).
    • The development of hypoxia-activated prodrugs by conjugating (1-methyl-2-nitro-1H-imidazol-5-yl)methanol with 7-ethyl-10-hydroxy camptothecin (SN-38) reflects its role in creating targeted cancer therapies (Jin, Zhang & Lu, 2017).
  • Material Science and Catalysis :

    • Research on heterogeneous catalysts in the alkylation of imidazoles with alcohols demonstrates its importance in chemical reactions and potential industrial applications (Gitis, Neumoeva & Isagulyants, 1994).
    • The use of imidazole-based molecules as corrosion inhibitors for carbon steel in an acidic medium, with experimental and molecular modelling approaches, highlights its practical applications in material preservation and engineering (Costa et al., 2021).
  • Environmental and Green Chemistry :

    • The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y for oxidation reactions is an example of its application in creating efficient and reusable catalysts for environmental and industrial processes (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

(1-ethylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-8-4-3-7-6(8)5-9/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEQHVNOKQUFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342353
Record name (1-Ethyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-1H-imidazol-2-yl)methanol

CAS RN

63634-44-6
Record name (1-Ethyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethyl-1H-imidazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethyl-1H-imidazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Ethyl-1H-imidazol-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-Ethyl-1H-imidazol-2-yl)methanol
Reactant of Route 4
(1-Ethyl-1H-imidazol-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-Ethyl-1H-imidazol-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-Ethyl-1H-imidazol-2-yl)methanol

Citations

For This Compound
4
Citations
M Seto, N Miyamoto, K Aikawa, Y Aramaki… - Bioorganic & medicinal …, 2005 - Elsevier
In order to develop orally active CCR5 antagonists, 1-propyl- or 1-isobutyl-1-benzazepine derivatives containing a sulfoxide moiety have been designed, synthesized, and evaluated for …
Number of citations: 133 www.sciencedirect.com
T Akter, MRH Bulbul, I Sama-ae, MA Azadi, KN Nira… - Nutrients, 2023 - mdpi.com
This research investigated the antihypertensive effects of tamarind products and compared their potentials based on an animal model’s data verified by molecular docking, multitarget …
Number of citations: 7 www.mdpi.com
MA Rahman, T Akter, RH Bulbul, I Sama-ae, MA Azadi… - 2023 - preprints.org
This research investigated the antihypertensive effects of tamarind products and compared their potentials based on their animal model’s data verified by molecular docking, multitarget …
Number of citations: 3 www.preprints.org
陆欢, 尚晓冬, 王小艳, 王春晖… - … Food Science & …, 2022 - search.ebscohost.com
陆欢1, 尚晓冬1, 王小艳2, 王春晖2, 刘建辉3, 陈晚朱4, 王瑞娟1*, 徐宁2*(1. 上海市农业科学院食用菌研究所, 农业部应用真菌资源与利用重点开放实验室, 国家食用菌工程技术研究中心, 上海市…
Number of citations: 5 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.